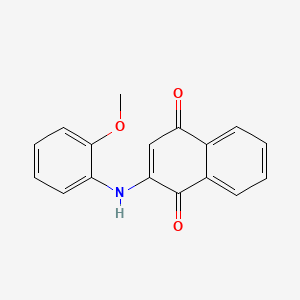![molecular formula C11H9BrO3 B11848404 6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one CAS No. 263259-72-9](/img/structure/B11848404.png)
6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one is a brominated flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The bromine substitution on the flavonoid structure can enhance its biological activity and modify its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one typically involves the bromination of a suitable flavonoid precursor. One common method is the bromination of 2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one using bromine or a brominating agent like N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can optimize the bromination process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The carbonyl group in the flavonoid structure can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane, KMnO4 in aqueous solution.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of 6-bromo-2-[(1R)-1-oxoethyl]-4H-1-benzopyran-4-one.
Reduction: Formation of 6-bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to modulate various cellular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. The bromine substitution can enhance its ability to interact with enzymes and receptors, leading to modulation of cellular processes. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can interact with signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one: Similar structure with a chlorine atom instead of bromine.
2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one: Lacks the halogen substitution.
6-Fluoro-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one: Contains a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one can significantly enhance its biological activity compared to its non-brominated or differently halogenated counterparts. Bromine’s larger atomic size and higher electronegativity can influence the compound’s interaction with biological targets, potentially leading to improved efficacy in various applications.
Eigenschaften
CAS-Nummer |
263259-72-9 |
|---|---|
Molekularformel |
C11H9BrO3 |
Molekulargewicht |
269.09 g/mol |
IUPAC-Name |
6-bromo-2-[(1R)-1-hydroxyethyl]chromen-4-one |
InChI |
InChI=1S/C11H9BrO3/c1-6(13)11-5-9(14)8-4-7(12)2-3-10(8)15-11/h2-6,13H,1H3/t6-/m1/s1 |
InChI-Schlüssel |
LUXVXAJFQWAILV-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=O)C2=C(O1)C=CC(=C2)Br)O |
Kanonische SMILES |
CC(C1=CC(=O)C2=C(O1)C=CC(=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one](/img/structure/B11848343.png)



![Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]-](/img/structure/B11848368.png)







